2-Ethylbenzo[b]thiophene-3-carbaldehyde
Overview
Description
2-Ethylbenzo[b]thiophene-3-carbaldehyde is an organic compound with the molecular formula C11H10OS. It is a derivative of benzo[b]thiophene, featuring an ethyl group at the 2-position and an aldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbenzo[b]thiophene-3-carbaldehyde typically involves the functionalization of benzo[b]thiophene derivatives. One common method includes the acylation of 2-ethylbenzo[b]thiophene using acetic anhydride, followed by oxidation to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbenzo[b]thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group and the thiophene ring can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions
Major Products:
Oxidation: 2-Ethylbenzo[b]thiophene-3-carboxylic acid.
Reduction: 2-Ethylbenzo[b]thiophene-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Ethylbenzo[b]thiophene-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethylbenzo[b]thiophene-3-carbaldehyde is not fully understood. its biological effects are thought to be mediated through interactions with cellular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in protein function and cellular signaling .
Comparison with Similar Compounds
Benzo[b]thiophene-3-carbaldehyde: Lacks the ethyl group at the 2-position.
2-Methylbenzo[b]thiophene-3-carbaldehyde: Features a methyl group instead of an ethyl group at the 2-position.
2-Ethylbenzo[b]thiophene-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid
Uniqueness: 2-Ethylbenzo[b]thiophene-3-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on the benzo[b]thiophene ring.
Properties
IUPAC Name |
2-ethyl-1-benzothiophene-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJLUCSEPRXAGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2S1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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